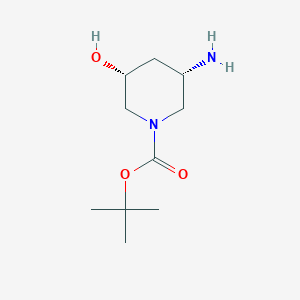
(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Biochemical Probes: Employed as a probe in biochemical studies to understand enzyme mechanisms.
Medicine
Drug Development: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl ester.
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl ester.
Uniqueness
Steric Hindrance: The tert-butyl ester group provides greater steric hindrance compared to methyl or ethyl esters, potentially affecting the compound’s reactivity and interactions.
Stability: The tert-butyl ester group may offer enhanced stability under certain conditions, making it more suitable for specific applications.
This comprehensive overview highlights the significance of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate in various scientific domains. Its unique structural features and versatile reactivity make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N4-cyclopropyl-N4-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2460137.png)
![N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2460138.png)
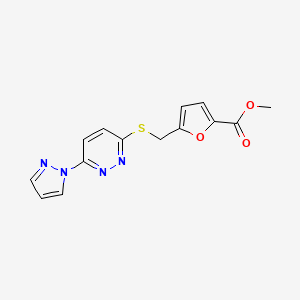
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2460144.png)
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)
![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)
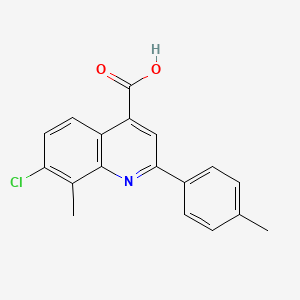
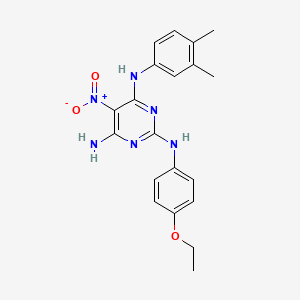
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)
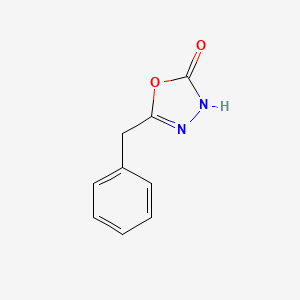
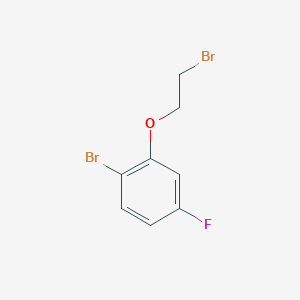
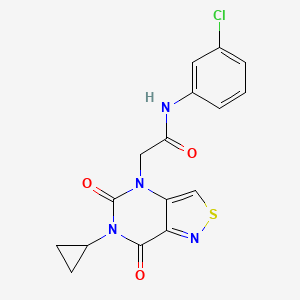

![2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2460159.png)
